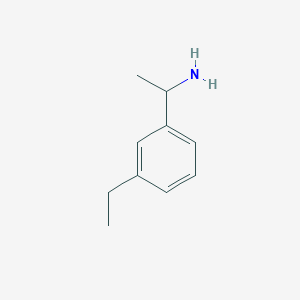

1-(3-Ethylphenyl)ethan-1-amine

Description

1-(3-Ethylphenyl)ethan-1-amine is a primary amine characterized by a phenyl ring substituted with an ethyl group at the meta (3-) position and an ethanamine moiety. The ethyl substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from electron-withdrawing (e.g., halogens) or strongly donating (e.g., methoxy) groups found in related compounds . Such structural variations significantly influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

1-(3-ethylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3 |

InChI Key |

IFWVDEPQWPSUSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 1-(3-ethylphenyl)ethanone. This process involves the reaction of 1-(3-ethylphenyl)ethanone with ammonia and hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired amine .

Industrial Production Methods: Industrial production of 1-(3-ethylphenyl)ethan-1-amine typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(3-ethylphenyl)ethanone.

Reduction: Formation of more saturated amines.

Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

Neuropharmacological Research

1-(3-Ethylphenyl)ethan-1-amine has been studied for its potential effects on neurotransmitter systems, particularly in relation to trace amine-associated receptor 1 (TAAR1). Research indicates that compounds targeting TAAR1 can influence dopaminergic and serotonergic signaling pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression .

In preclinical studies, the compound has demonstrated efficacy in modulating hyperactivity induced by MK-801, a NMDA receptor antagonist, suggesting its potential as a therapeutic agent for certain neuropsychiatric conditions .

Chiral Resolution

The compound is also relevant in the field of chiral chemistry. Techniques for the resolution of racemic mixtures involving 1-(3-Ethylphenyl)ethan-1-amine have been explored, particularly using diastereomeric salt formation. This method allows for the separation of enantiomers, which is critical for developing pharmaceuticals with specific desired effects . The efficiency of these resolutions can be influenced by various nucleation inhibitors and solvents, highlighting the compound's versatility in synthetic applications .

Synthesis of Pharmaceuticals

Due to its structural characteristics, 1-(3-Ethylphenyl)ethan-1-amine serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify biological activity makes it a valuable building block in drug development processes.

Material Science

The compound's unique properties may also find applications in material science, particularly in the development of polymers or other materials that require specific chemical functionalities. Its reactivity can be harnessed to create materials with tailored properties for various industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may act on adrenergic receptors, influencing the release of neurotransmitters such as noradrenaline. This interaction can lead to various physiological effects, including modulation of mood and cognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Ethylphenyl)ethan-1-amine with key analogs, focusing on substituent effects, synthesis, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., 3-ethyl or 3-iodo) exhibit distinct steric and electronic profiles compared to para-substituted analogs. For instance, 1-(4-bromophenyl)ethan-1-amine demonstrates high reactivity in nucleophilic substitutions due to para-directed electronic effects, enabling its use in antibacterial pyrrolopyrimidines .

- Ethyl vs.

Key Observations :

- Lithium-Halogen Exchange : A common method for aryl-substituted ethanamines, as seen in 4-methoxy and 4-bromo derivatives . For 3-ethylphenyl analogs, a similar approach using 3-ethylbromobenzene could be hypothesized, though yields may vary due to steric hindrance.

- Chiral Synthesis : Enantiomerically pure analogs (e.g., (R)-1-(3-iodophenyl)ethan-1-amine) highlight the importance of stereochemistry in pharmaceutical applications .

Key Observations :

- Antibacterial Activity : Halogenated derivatives like 1-(4-bromophenyl)ethan-1-amine show potent activity against Staphylococcus aureus, attributed to enhanced electrophilicity and membrane penetration .

- Material Science: Halogen-substituted MBAs (e.g., Cl-MBA) stabilize inorganic layers in perovskites, with the shortest X-X distances influencing device performance .

- Pharmaceutical Relevance : The pyridinyl derivative is integral to MEK inhibitors like selumetinib, underscoring the role of nitrogen heterocycles in drug design .

Biological Activity

1-(3-Ethylphenyl)ethan-1-amine, also known as 3-Ethylphenethylamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-(3-Ethylphenyl)ethan-1-amine has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 175.25 g/mol

- CAS Number : 22699-70-3

The compound features an ethyl group attached to a phenethylamine backbone, which is significant for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of 1-(3-Ethylphenyl)ethan-1-amine may be attributed to its interaction with various neurotransmitter systems. It is hypothesized that the compound acts as a monoamine modulator , influencing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to various physiological effects including mood enhancement and potential analgesic properties.

Table 1: Summary of Biological Activities

Study on Neurotransmitter Effects

A study published in Journal of Medicinal Chemistry investigated the effects of various phenethylamines on neurotransmitter release. The results indicated that derivatives similar to 1-(3-Ethylphenyl)ethan-1-amine exhibited significant modulation of serotonin levels in vitro, suggesting a potential role in treating mood disorders .

Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of various amines. It was found that compounds structurally related to 1-(3-Ethylphenyl)ethan-1-amine displayed inhibitory effects on TNF-alpha production in THP-1 cells, which are human monocytic cells used as a model for inflammation studies. The IC values indicated that these compounds could potentially serve as therapeutic agents in inflammatory diseases .

Pharmacological Implications

The pharmacological implications of 1-(3-Ethylphenyl)ethan-1-amine are extensive. Its ability to modulate neurotransmitter systems suggests potential applications in treating:

- Mood Disorders : By enhancing serotonin and dopamine levels.

- Pain Management : Through its analgesic properties.

- Inflammatory Conditions : By inhibiting pro-inflammatory cytokines.

Table 2: Potential Therapeutic Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.